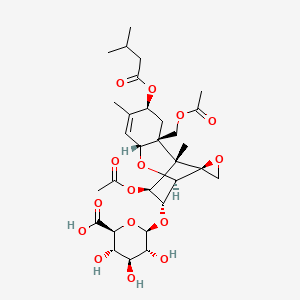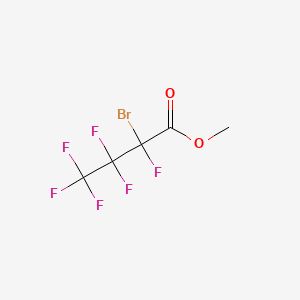
T-2 Toxin Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-2 Toxin Glucuronide is a modified form of T-2 toxin, which is a trichothecene mycotoxin produced by Fusarium species. T-2 toxin is known for its high toxicity and can cause a range of adverse effects in humans and animals, including immunotoxicity, neurotoxicity, and reproductive toxicity . The glucuronide form is a result of the conjugation of T-2 toxin with glucuronic acid, which is a common detoxification pathway in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of T-2 Toxin Glucuronide involves the glucuronidation of T-2 toxin. This can be achieved through biotransformation using enzymes such as UDP-glucuronosyltransferases (UGTs) or through chemical synthesis . In chemical synthesis, T-2 toxin is reacted with glucuronic acid or its derivatives under specific conditions to form the glucuronide conjugate .
Industrial Production Methods: These systems can be optimized for high yield and purity of the glucuronide product .
Analyse Des Réactions Chimiques
Types of Reactions: T-2 Toxin Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction . The glucuronide conjugate can be hydrolyzed back to the parent T-2 toxin under acidic or enzymatic conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents . Enzymes such as glucuronidases can also be used to hydrolyze the glucuronide conjugate .
Major Products Formed: The major products formed from the reactions of this compound include the parent T-2 toxin and its various metabolites, such as HT-2 toxin and other hydroxylated derivatives .
Applications De Recherche Scientifique
T-2 Toxin Glucuronide has several scientific research applications. It is used as a biomarker for exposure to T-2 toxin in toxicological studies . Researchers study its metabolism, toxicokinetics, and detoxification pathways to understand the toxic effects of T-2 toxin and develop strategies for its mitigation . Additionally, this compound is used in studies investigating the immunotoxicity and neurotoxicity of trichothecene mycotoxins .
Mécanisme D'action
The mechanism of action of T-2 Toxin Glucuronide involves its conversion back to the parent T-2 toxin, which exerts its toxic effects by inhibiting protein synthesis . T-2 toxin binds to the 60S ribosomal subunit, inhibiting peptidyltransferase activity and leading to the disruption of protein synthesis . This results in cellular apoptosis and other toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to T-2 Toxin Glucuronide include other trichothecene mycotoxins such as HT-2 toxin, deoxynivalenol (DON), and nivalenol (NIV) . These compounds share similar toxicological profiles and mechanisms of action .
Uniqueness: This compound is unique due to its glucuronide conjugation, which is a detoxification pathway that enhances its solubility and excretion from the body . This modification can influence its toxicokinetics and reduce its overall toxicity compared to the parent T-2 toxin .
Propriétés
Formule moléculaire |
C30H42O15 |
|---|---|
Poids moléculaire |
642.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[(1S,2R,4S,7R,9R,10R,11S,12S)-11-acetyloxy-2-(acetyloxymethyl)-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42O15/c1-12(2)7-18(33)42-16-9-29(10-39-14(4)31)17(8-13(16)3)43-25-23(24(41-15(5)32)28(29,6)30(25)11-40-30)45-27-21(36)19(34)20(35)22(44-27)26(37)38/h8,12,16-17,19-25,27,34-36H,7,9-11H2,1-6H3,(H,37,38)/t16-,17+,19-,20-,21+,22-,23+,24+,25+,27-,28+,29+,30-/m0/s1 |
Clé InChI |
PGCYSYUZXXMCEY-YYKCUTLBSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |
SMILES canonique |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)





![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)

![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)

![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)


